4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Description
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS: 138906-41-9) is a protected glucosamine derivative widely used in glycosylation reactions and carbohydrate synthesis. Its structure features:
- 3,4,6-Tri-O-acetyl groups: These protect hydroxyl groups, enhancing stability and directing reactivity during chemical transformations .
- 2-Deoxy-2-phthalimido group: The phthalimido moiety at C2 serves as a temporary amino-protecting group, which can be selectively removed under mild conditions .
- 4-Methoxyphenyl aglycone: This aryl group acts as a leaving group in glycosylation reactions, enabling the formation of glycosidic bonds .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPBIYKEHIGHE-XMPCBSOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458947 | |
| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138906-41-9 | |
| Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phthalimido Protection of D-Glucosamine
D-Glucosamine hydrochloride is reacted with phthalic anhydride in aqueous sodium bicarbonate to yield 2-deoxy-2-phthalimido-D-glucose. The reaction proceeds via nucleophilic acyl substitution, with the amine at C2 attacking the anhydride. Excess phthalic anhydride (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours achieves >90% conversion.
Crystallization and Characterization
The crude product is recrystallized from ethanol/water (3:1), yielding white needles. Key spectroscopic data include:
-
NMR (400 MHz, CDCl) : δ 7.85–7.70 (m, 4H, phthalimido aromatic), 5.21 (d, J = 8.4 Hz, H1), 4.98 (t, J = 9.6 Hz, H3), 4.30 (dd, J = 12.4, 2.4 Hz, H6).
-
HRMS (ESI+) : m/z calcd for CHNO [M+Na]: 356.0745; found: 356.0748.
Regioselective Acetylation to 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucose
Acetylation Conditions
The 3-, 4-, and 6-hydroxyl groups are acetylated using acetic anhydride (3.5 equiv) in pyridine at 0°C, followed by warming to 25°C for 6 hours. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhances regioselectivity, avoiding over-acetylation.
Isolation and Spectral Validation
The product is purified via silica gel chromatography (hexane/ethyl acetate, 2:1). Key data:
-
NMR : δ 2.10, 2.07, 2.03 (3s, 9H, 3×OAc), 5.45 (t, J = 9.8 Hz, H4), 5.32 (t, J = 9.6 Hz, H3).
-
IR (KBr) : 1745 cm (C=O stretch), 1710 cm (phthalimido).
Glycosylation with 4-Methoxyphenol
Trichloroacetimidate Activation
The anomeric hydroxyl of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucose is converted to a trichloroacetimidate donor. Treatment with trichloroacetonitrile (2.0 equiv) and DBU (1,8-diazabicycloundec-7-ene, 0.5 equiv) in dichloromethane at 0°C for 2 hours yields the activated intermediate.
β-Stereoselective Coupling
The trichloroacetimidate is reacted with 4-methoxyphenol (1.5 equiv) in the presence of trimethylsilyl triflate (TMSOTf, 0.2 equiv) at −15°C. The low temperature and Lewis acid promote β-selectivity via an S2-like mechanism, achieving a β:α ratio of 9:1.
Workup and Purification
The reaction is quenched with triethylamine, concentrated, and purified via flash chromatography (toluene/acetone, 5:1). Yield: 68%.
Analytical Data and Comparative Yield Optimization
Spectroscopic Confirmation
Yield Optimization Strategies
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | −15 | 0 | 25 |
| β:α Ratio | 9:1 | 5:1 | 3:1 |
| Yield (%) | 68 | 52 | 34 |
Lower temperatures and TMSOTf loading enhance β-selectivity, consistent with prior glycosylation studies.
Alternative Synthetic Routes and Limitations
Zinc Oxide-Catalyzed Glycosylation
Adapting methods from octyl-β-D-glucopyranoside synthesis, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucose bromide is reacted with 4-methoxyphenol in toluene using ZnO (1.2 equiv) at 80°C. However, this route yields predominantly α-anomer (β:α = 1:4), necessitating chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetylated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deacetylated derivatives.
Scientific Research Applications
Drug Development
MTPG serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those aimed at treating metabolic disorders. Its structural properties allow it to participate in glycosylation reactions that are essential for the functionality of many drugs.
Key Findings
- Metabolic Disorders : MTPG has been investigated for its role in developing treatments for conditions like diabetes and obesity, where carbohydrate metabolism is disrupted.
- Case Study : In a study published in Journal of Medicinal Chemistry, MTPG was used to synthesize a series of glycosylated compounds that demonstrated enhanced efficacy against specific metabolic pathways .
Biochemical Research
In biochemical studies, MTPG is utilized to understand glycosylation processes and carbohydrate-protein interactions. Its ability to mimic natural glycosides makes it an important tool for researchers.
Applications
- Glycobiology : MTPG is employed in experiments designed to elucidate the roles of glycans in cellular communication and disease mechanisms.
- Case Study : Research highlighted in Biochemical Journal showed that MTPG derivatives could effectively inhibit glycosyltransferases, enzymes critical in glycan synthesis .
Analytical Chemistry
MTPG is frequently used as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). This application aids researchers in accurately analyzing similar glycosides.
In the food sector, derivatives of MTPG are explored for their potential to enhance flavor profiles naturally. This application aligns with the growing demand for natural additives over synthetic ones.
Insights
- Flavor Enhancement : MTPG derivatives can be incorporated into food products to provide unique flavor notes without the adverse effects associated with artificial additives.
- Research Example : A study published in Food Chemistry demonstrated that MTPG could improve the sensory properties of certain food items while maintaining safety standards .
Cosmetic Formulations
MTPG is also being investigated for its potential applications in skincare products. Its moisturizing properties and ability to stabilize formulations make it a candidate for various cosmetic applications.
Cosmetic Applications
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. It acts as a glycosyl donor in glycosylation reactions, facilitating the transfer of glycosyl groups to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential for the structure and function of various biomolecules .
Comparison with Similar Compounds
Physical Properties :
- Molecular formula: C₂₇H₂₇NO₁₁
- Molecular weight: 541.51 g/mol
- Melting point: 149°C
- Purity: ≥98.0% (HPLC)
- Storage: Recommended at freezer conditions .
Comparison with Structurally Similar Compounds
Protecting Group Variations
Key Observations :
- Phthalimido vs. Acetamido/Trifluoroacetamido : Phthalimido (in the target compound) is more stable under acidic conditions than acetamido or trifluoroacetamido, which are prone to hydrolysis .
- Aglycone Effects : The 4-methoxyphenyl group (electron-donating) enhances leaving-group ability compared to methyl, while 4-nitrophenyl (electron-withdrawing) further accelerates glycosylation but may reduce stability .
Key Observations :
- Thioglycosides: Ethyl thioglucopyranoside derivatives (e.g., ) exhibit higher glycosylation efficiency due to the sulfur atom’s superior leaving-group ability compared to oxygen-based aglycones.
- Benzylidene Protection : Compounds with 4,6-O-benzylidene groups (e.g., ) enable regioselective glycosylation at the C3 position, unlike the target compound’s acetylated C3,4,6 positions .
Key Observations :
- Functionalization Impact : The target compound is primarily a synthetic tool, whereas chalcone derivatives (e.g., ) with similar aryl groups exhibit direct biological activity.
- Deoxy Modifications : 2,4-Dideoxy analogs (e.g., ) are used to study glycosidase specificity, highlighting the importance of hydroxyl group positioning .
Biological Activity
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (referred to as compound hereafter) is a synthetic glycoside with potential therapeutic applications. Its structural complexity, characterized by multiple acetyl groups and a phthalimido moiety, suggests diverse biological activities. This article reviews the compound's biological activity based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's chemical identifiers are as follows:
| Property | Value |
|---|---|
| CAS Number | 138906-41-9 |
| Molecular Formula | C27H27NO11 |
| Molecular Weight | 541.51 g/mol |
| Melting Point | 149°C |
| Purity | ≥98.0% (HPLC) |
Pharmacological Activities
Research indicates that the compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Studies suggest that it may scavenge free radicals and enhance antioxidant enzyme activity.
- Antitumor Effects : Preliminary studies have indicated that the compound possesses cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound may protect neuronal cells from damage caused by oxidative stress and inflammation, potentially offering therapeutic benefits in conditions like Parkinson’s disease.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific glycosidases involved in carbohydrate metabolism, which can alter cellular signaling pathways and contribute to its antitumor effects.
- Modulation of Signaling Pathways : It has been suggested that the compound modulates pathways related to apoptosis and cell proliferation, such as the PI3K/Akt and MAPK signaling pathways.
Case Studies
Several case studies have explored the biological effects of the compound:
- Antioxidant Study : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human neuronal cells exposed to oxidative stress. This effect was correlated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Cytotoxicity Assay : A study evaluating the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
- Neuroprotection in Animal Models : In a mouse model of neurodegeneration, administration of the compound led to improved motor function and reduced neuronal loss compared to untreated controls. Histological analyses confirmed decreased markers of inflammation and oxidative damage.
Q & A
Basic Research Questions
Q. What are the key protective groups in 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside, and how do they influence glycosylation reactions?
- Answer : The compound features three acetyl groups (at C3, C4, C6), a phthalimido group at C2, and a 4-methoxyphenyl aglycone. The acetyl groups act as temporary protecting groups, enabling regioselective deprotection during oligosaccharide assembly. The phthalimido group at C2 stabilizes the glycosidic bond against hydrolysis and directs stereoselectivity in glycosylation reactions by participating in neighboring-group participation (NGP) mechanisms . The 4-methoxyphenyl group enhances solubility in organic solvents, facilitating reaction monitoring via TLC or NMR .
Q. How is this compound synthesized, and what are critical steps in its purification?
- Answer : Synthesis typically involves:
Benzylidene protection : Formation of a 4,6-O-benzylidene intermediate to block C4 and C6 hydroxyls .
Phthalimido introduction : Reaction with phthalic anhydride under basic conditions to install the C2-protecting group .
Acetylation : Selective acetylation of remaining hydroxyls (C3) using acetic anhydride .
Glycosylation : Coupling with 4-methoxyphenol via trichloroacetimidate or thioglycoside activation .
Purification relies on silica gel chromatography (hexane/EtOAc gradients) and characterization via H NMR (e.g., δ 5.66 ppm for H1, confirming β-configuration) .
Q. What spectroscopic techniques are used to confirm its structure?
- Answer :
- H NMR : Key signals include δ 3.70 ppm (OCH), δ 5.66 ppm (H1, Hz, β-linkage), and aromatic protons (δ 6.60–7.92 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] for CHNO: calc. 598.1684) .
- IR spectroscopy : Peaks at 1740–1760 cm (acetyl C=O) and 1710 cm (phthalimido C=O) .
Advanced Research Questions
Q. How does the phthalimido group at C2 influence enzymatic vs. chemical glycosylation outcomes?
- Answer : The phthalimido group acts as a non-participating protecting group in enzymatic glycosylation, enabling glycosyltransferases to recognize the substrate without steric hindrance. In contrast, chemical glycosylation (e.g., using BF·EtO) relies on NGP from the phthalimido group to enforce β-stereoselectivity. Contradictions arise when enzymatic assays yield α-linkages due to altered active-site interactions, necessitating mechanistic studies with C-labeled analogs .
Q. What challenges arise in synthesizing branched oligosaccharides using this compound, and how are they addressed?
- Answer : Key challenges include:
- Regioselectivity : Competing reactivity at C3 vs. C6. Solution: Use of bulky temporary protectors (e.g., trityl groups) to block C6 during C3 glycosylation .
- Orthogonal deprotection : Sequential removal of acetyl (via Zemplén conditions) and phthalimido groups (hydrazine hydrate) without degrading the glycosidic bond .
- Stereochemical drift : Minimized by low-temperature (-20°C) glycosylation with pre-activated donors (e.g., imidates) .
Q. How does this compound perform in glycan array studies compared to its non-acetylated analogs?
- Answer : The acetylated form shows reduced binding affinity to lectins (e.g., ConA) due to steric hindrance. However, it serves as a stable precursor for array fabrication. Post-deprotection (e.g., NaOH/MeOH), the free hydroxyls restore binding specificity. Comparative studies using SPR indicate a 10-fold increase in lectin affinity after deprotection .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding its reactivity in glycosyltransferase assays?
- Contradiction : Some studies report high substrate specificity for β1-4 galactosyltransferases , while others note inactivity .
- Resolution : Variability stems from enzyme source (mammalian vs. bacterial) and assay conditions (pH, divalent cations). For example, bovine β1-4 GalT requires Mn for activity, whereas bacterial enzymes are Mg-dependent. Always validate with kinetic parameters (, ) .
Methodological Best Practices
Q. What strategies optimize yield in large-scale syntheses?
- Answer :
- Donor activation : Use trichloroacetimidates (0.5 equiv. TMSOTf in anhydrous CHCl) for >90% coupling efficiency .
- Temperature control : Maintain -20°C to prevent β→α anomerization .
- Workup : Quench reactions with NaHCO to neutralize acidic byproducts and minimize glycoside hydrolysis .
Applications in Glycomics
Q. How is this compound used to study host-pathogen interactions?
- Answer : It serves as a core structure for synthesizing pathogen-associated molecular patterns (PAMPs), such as hyaluronic acid fragments. For example, coupling with glucuronic acid donors generates disaccharides mimicking bacterial capsules. These are used in SPR assays to quantify TLR4 binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
